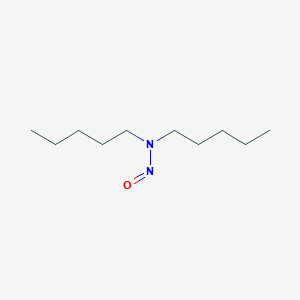

N,N-Diamylnitrosamine

描述

准备方法

合成路线和反应条件: B581的合成涉及多个步骤,从核心肽模拟结构的制备开始。关键步骤包括肽键的形成以及特定官能团的引入,这些官能团赋予了对法尼基转移酶的选择性。 反应条件通常涉及使用有机溶剂、催化剂和保护基团,以确保所需的选择性和产率 .

工业生产方法: B581的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以最大限度地提高产率和纯度。这包括使用高效液相色谱法 (HPLC) 进行纯化和质量控制。 然后将该化合物配制成稳定的形式,用于研究和潜在的治疗用途 .

化学反应分析

反应类型: B581主要由于存在反应性官能团而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .

常见试剂和条件:

取代反应: 常见试剂包括卤化剂和亲核试剂。条件通常涉及有机溶剂和受控温度。

氧化反应: 过氧化氢或高锰酸钾等试剂可以在酸性或碱性条件下使用。

还原反应: 硼氢化钠或氢化铝锂等还原剂在无水条件下使用.

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以产生具有修饰官能团的 B581 衍生物,而氧化和还原反应可以导致分子中特定原子的氧化态发生变化 .

科学研究应用

Pharmaceutical Applications

N,N-Diamylnitrosamine has garnered attention in the pharmaceutical industry due to its role as a nitrosamine impurity in drug products. The presence of nitrosamines in pharmaceuticals poses significant health risks, leading to increased scrutiny from regulatory agencies.

1.1 Impurity Risk Assessment

Recent studies have highlighted the need for rigorous risk assessments regarding nitrosamine impurities in medications. For instance, N,N-DMA has been identified as a potential impurity in various drug formulations, necessitating the establishment of acceptable intake levels based on toxicological data. The assessment typically involves:

- Carcinogenicity Studies : Evaluating the carcinogenic potential of N,N-DMA through animal models and epidemiological studies.

- Quantitative Structure-Activity Relationship (QSAR) Models : Utilizing computational models to predict the mutagenic and carcinogenic properties of N,N-DMA based on its chemical structure .

1.2 Mitigation Strategies

Pharmaceutical manufacturers are developing strategies to mitigate the formation of N,N-DMA during drug synthesis. This includes optimizing reaction conditions and selecting excipients that minimize nitrosation reactions .

Toxicological Research

This compound is extensively studied for its toxicological effects, particularly its mutagenic properties.

2.1 Mechanism of Action

The mechanism by which N,N-DMA exerts its carcinogenic effects involves metabolic activation primarily by cytochrome P450 enzymes, leading to the formation of reactive species that can alkylate DNA . This process results in mutations that may initiate tumorigenesis.

2.2 Case Studies

- Ames Test Results : Various studies have employed the Ames test to assess the mutagenicity of N,N-DMA. While some results indicated weak mutagenic activity, others highlighted discrepancies due to metabolic activation conditions .

- Comparative Analysis : N,N-DMA has been compared with other nitrosamines like NDMA and NPIP to understand differences in their carcinogenic profiles and mechanisms .

Environmental Impact

The environmental implications of this compound are also significant, particularly concerning its presence in water sources and food products.

3.1 Contamination Sources

N,N-DMA can enter the environment through agricultural runoff and wastewater discharge from pharmaceutical manufacturing facilities. Its detection in drinking water has raised concerns about public health risks associated with long-term exposure .

3.2 Risk Assessment Frameworks

Regulatory bodies like the European Food Safety Authority (EFSA) have established frameworks for assessing the risks posed by nitrosamines in food products, including N,N-DMA. These frameworks consider factors such as dietary exposure levels and potential carcinogenic effects .

作用机制

B581通过特异性抑制法尼基转移酶发挥作用,法尼基转移酶是一种负责通过添加法尼基基团对蛋白质进行翻译后修饰的酶。这种修饰对于某些蛋白质的正确定位和功能至关重要,包括致癌Ras。 通过阻断法尼基化,B581阻止了这些蛋白质的正常功能,从而抑制了细胞生长和增殖 .

分子靶点和通路: B581的主要分子靶点是法尼基转移酶。该酶的抑制会破坏Ras信号通路,该通路参与细胞生长和分化。 这种破坏导致肿瘤生长的抑制,并对癌症治疗具有潜在的治疗意义 .

类似化合物:

法尼基转移酶抑制剂 II: 另一种具有不同化学结构的有效法尼基转移酶抑制剂。

香叶基香叶基转移酶抑制剂: 抑制参与蛋白质预尼基化的相关酶的化合物。

肉豆蔻酰化抑制剂: 抑制将肉豆蔻酰基添加到蛋白质上的化合物.

B581 的独特性: B581 具有独特之处,因为它对法尼基转移酶具有高度选择性,而对其他相关酶(如香叶基香叶基转移酶和肉豆蔻酰化酶)的选择性较低。 这种选择性使其成为研究法尼基化在细胞过程中的特定作用以及开发靶向癌症疗法的宝贵工具 .

相似化合物的比较

Farnesyltransferase Inhibitor II: Another potent inhibitor of farnesyl transferase with a different chemical structure.

Geranylgeranyltransferase Inhibitors: Compounds that inhibit a related enzyme involved in protein prenylation.

Myristoylation Inhibitors: Compounds that inhibit the addition of myristoyl groups to proteins.

Uniqueness of B581: B581 is unique due to its high selectivity for farnesyl transferase over other related enzymes such as geranylgeranyltransferase and myristoylation enzymes. This selectivity makes it a valuable tool for studying the specific role of farnesylation in cellular processes and for developing targeted cancer therapies .

生物活性

N,N-Diamylnitrosamine (DMNA) is a member of the N-nitrosamines class, which are well-known for their mutagenic and carcinogenic properties. This article delves into the biological activity of DMNA, focusing on its mechanisms of action, metabolic pathways, and implications for human health based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two dimethylamino groups attached to a nitrosamine moiety. This structure contributes to its biological reactivity, particularly its ability to undergo metabolic activation leading to DNA damage.

The carcinogenic potential of DMNA is primarily attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1. The activation process involves several key steps:

- Hydroxylation : The initial step involves hydroxylation at the carbon atom adjacent to the nitroso group, forming a nitrosocarbinolamine intermediate.

- Decomposition : This intermediate spontaneously decomposes to generate reactive species, including diazonium ions, which can alkylate DNA.

- DNA Adduct Formation : The electrophilic diazonium species covalently binds to DNA bases, leading to mutagenic changes that can initiate carcinogenesis.

Research indicates that DMNA exhibits a significant capacity for inducing mutations in various biological systems, including bacterial models and mammalian cells .

Mutagenicity and Carcinogenicity

DMNA has been evaluated for its mutagenic effects using the Ames test and other in vitro assays. Studies have shown that DMNA is capable of inducing base substitutions in DNA, particularly GC→AT transitions, which are common in many cancer types .

Table 1 summarizes key findings from various studies on the mutagenicity and carcinogenicity of DMNA:

| Study | Model | Mutagenicity Result | Carcinogenicity |

|---|---|---|---|

| Study A | Salmonella | Positive | Yes |

| Study B | Mouse Liver Cells | Positive | Yes |

| Study C | Rat Bioassay | Positive | Yes |

These findings underscore the potential risk posed by DMNA exposure, particularly in occupational settings where nitrosamines may be present.

Structure-Activity Relationships (SAR)

Recent research has focused on developing structure-activity relationships for N-nitrosamines, including DMNA. It has been observed that the presence of specific substituents on the nitrogen atoms influences the compound's potency as a carcinogen. For instance, dialkyl nitrosamines with fewer steric hindrances tend to exhibit higher mutagenic activity .

Case Studies and Regulatory Implications

The presence of N-nitrosamines like DMNA in pharmaceuticals has raised significant concerns regarding drug safety. For example, impurities containing DMNA have been detected in various medications, prompting recalls and regulatory scrutiny .

In one notable case, a pharmaceutical product containing DMNA was recalled after it was found to exceed acceptable limits for nitrosamine impurities. This incident highlighted the need for stringent testing protocols and regulatory frameworks to mitigate risks associated with nitrosamine contamination in drugs .

属性

IUPAC Name |

N,N-dipentylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-3-5-7-9-12(11-13)10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELWBYBVFOLSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020536 | |

| Record name | Dipentylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosodiamylamine is a clear light yellow liquid. (NTP, 1992), Clear light yellow liquid. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/857 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

295 °F at 12 mmHg (NTP, 1992), 295 °F at 12 mmHg | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/857 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13256-06-9 | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-pentyl-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diamylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPENTYLNITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q89WR197I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/857 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。